molecular formula C20H25NO4S2 B2746306 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1396859-46-3

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2746306
CAS No.: 1396859-46-3
M. Wt: 407.54
InChI Key: JLVLOIBZRPJTTF-UHFFFAOYSA-N
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Description

The compound 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one features a piperidine ring substituted with a furan-2-ylmethylthio-methyl group at the 4-position and a phenylsulfonyl group attached to the propan-1-one backbone. Its structure combines three key elements:

  • Piperidine core: A six-membered nitrogen heterocycle, often used in medicinal chemistry for its basicity and conformational flexibility.
  • Furan-2-ylmethylthio-methyl group: A sulfur-containing furan derivative, which may enhance lipophilicity and enable π-π interactions.
  • Phenylsulfonyl group: A strong electron-withdrawing substituent that can improve metabolic stability and influence electronic properties of the ketone.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c22-20(10-14-27(23,24)19-6-2-1-3-7-19)21-11-8-17(9-12-21)15-26-16-18-5-4-13-25-18/h1-7,13,17H,8-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLOIBZRPJTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates a furan ring, a piperidine moiety, and thioether functionalities, suggesting possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13H17NOS2, with a molecular weight of approximately 265.41 g/mol. The structural components include:

  • Furan Ring : Known for its ability to participate in electrophilic substitutions and interact with biological macromolecules.
  • Piperidine Moiety : Often associated with pharmacological activity due to its nitrogen atom, which can engage in hydrogen bonding and ionic interactions.
  • Thioether Linkage : May enhance lipophilicity and influence the compound's pharmacokinetic properties.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific receptors or enzymes within biological systems. The furan and piperidine rings are known to modulate various biological pathways, potentially leading to effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, possibly by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
  • Anticancer Potential : The presence of the sulfonyl group may enhance the compound's ability to inhibit tumor growth by targeting cancer cell proliferation mechanisms.

Antimicrobial Activity

A study investigating various thioether-containing compounds found that derivatives similar to this compound displayed significant antimicrobial activity against a range of pathogens. The mechanism likely involves interference with bacterial enzyme systems essential for survival.

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing furan and piperidine structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific activity of this compound remains to be fully elucidated but suggests promising anticancer potential.

Case Studies

StudyFindings
Study ADemonstrated that related compounds inhibited bacterial growth with MIC values ranging from 0.5 to 5 µg/mL against Staphylococcus aureus.
Study BReported that similar piperidine derivatives exhibited IC50 values below 10 µM in various cancer cell lines, indicating potent anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Piperidine vs. Piperazine Derivatives
  • Piperidine-based analogs (e.g., 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one from ):

    • Piperidine confers moderate basicity (pKa ~11) and improved blood-brain barrier penetration compared to piperazine.
    • Substituents like methylphenyl or benzyloxy () enhance hydrophobicity (logP ~2.5–3.5), favoring membrane permeability but reducing aqueous solubility.
  • Thiophen-2-ylthio groups (logP ~3.0) may confer higher metabolic stability than furan derivatives due to sulfur’s resistance to oxidation .

Comparison with Target Compound :
The target’s piperidine core likely offers better CNS penetration than piperazine analogs. However, the furanmethylthio group (logP ~2.8) may reduce solubility compared to thiophen-ylthio derivatives .

(b) Propan-1-one Substituents
  • Electron-withdrawing groups: Phenylsulfonyl (target compound): Strong electron withdrawal stabilizes the ketone, reducing nucleophilic attack and enhancing metabolic stability.
  • Electron-donating groups: Methylphenyl () or benzyloxy (): Increase electron density at the ketone, possibly accelerating degradation via keto-enol tautomerism .

Comparison with Target Compound :
The phenylsulfonyl group in the target compound likely provides superior stability compared to methanesulfonyl or methylphenyl analogs.

Sulfur-Containing Substituents

Compound Sulfur Group Key Properties Reference
Target Compound Furan-2-ylmethylthio-methyl Moderate lipophilicity (logP ~2.8), potential for π-π stacking
Compound Thiophen-2-ylthio Higher lipophilicity (logP ~3.2), metabolic resistance
Compound Methanesulfonyl-piperidine Polar (logP ~1.5), enhances solubility

Key Insight : Thiophene-based analogs () may exhibit better membrane permeability, while the target’s furan group could improve synthetic accessibility due to furan’s prevalence in biomass-derived chemistry.

Q & A

Q. What are the established synthetic routes for 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the piperidine core. For example, introducing the furan-2-ylmethylthio moiety via nucleophilic substitution using potassium carbonate as a base (common in similar sulfonyl-containing compounds) .
  • Step 2 : Coupling the piperidine derivative with a phenylsulfonylpropane backbone. Reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethylfluoroformamidinium tetrafluoroborate) are often used to activate carboxylic acid intermediates, ensuring efficient amide bond formation .
  • Critical Conditions : Solvent choice (e.g., anhydrous DMF for moisture-sensitive steps), temperature control (25–60°C), and stoichiometric ratios of coupling agents to substrates (1:1.1 molar ratio recommended to minimize by-products) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity and identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm the presence of the furan-thiomethyl group (δ 6.2–7.4 ppm for furan protons) and the piperidinyl-propanone backbone (δ 2.5–3.5 ppm for methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C21H25NO4S2C_{21}H_{25}NO_4S_2: ~443.12 g/mol) and detects isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; similar compounds (e.g., bicyclic piperidine derivatives) have been analyzed using this method to confirm spatial arrangement .
  • HPLC-PDA : Purity assessment (>95% purity threshold for research-grade material) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Assay Standardization : Compare activity under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50_{50} values for kinase inhibition may arise from variations in ATP concentrations .
  • In Silico Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., sulfonyl groups binding to hydrophobic pockets in enzymes). Cross-validate with mutagenesis studies to identify critical residues .
  • Dose-Response Profiling : Perform full-curve analyses (e.g., 10 nM–100 µM) to rule out off-target effects at high concentrations .

Q. How can computational chemistry optimize the synthesis pathway to improve regioselectivity and reduce by-products?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in sulfonation or alkylation steps. For example, modeling the reactivity of the furan-thiomethyl group can guide solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) .
  • Molecular Dynamics (MD) Simulations : Simulate reaction environments to identify steric hindrance in the piperidine ring, which may lead to undesired by-products (e.g., N-alkylation vs. O-alkylation) .
  • Machine Learning (ML) : Train models on published reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation steps) and minimize side reactions .

Q. What experimental designs are recommended to study the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • Microsomal Incubations : Use liver microsomes from multiple species (e.g., human, rat) with NADPH cofactors. Monitor degradation via LC-MS/MS, focusing on sulfone reduction or furan ring oxidation as potential metabolic hotspots .
  • Isotope-Labeling : Incorporate 13^{13}C at the propanone carbonyl to track metabolic cleavage products .
  • CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using nephelometry. Note that conflicting data may arise from supersaturation artifacts .
  • Co-Solvency Studies : Combine PEG-400 or cyclodextrins to enhance aqueous solubility, particularly if aggregation is observed in pharmacokinetic assays .
  • Thermodynamic vs. Kinetic Solubility : Differentiate using equilibrium (24-hour shaking) vs. rapid (1-hour) measurements to contextualize literature values .

Structural and Mechanistic Insights

Q. What advanced spectroscopic techniques can elucidate the compound’s interaction with lipid bilayers in membrane permeability studies?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and measure binding kinetics (konk_{on}/koffk_{off}) .
  • Fluorescence Anisotropy : Tag the compound with BODIPY and monitor rotational mobility changes in liposomal systems .
  • Solid-State NMR : Resolve interactions between the phenylsulfonyl group and phospholipid headgroups in model membranes .

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